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Introduction
T-cell activation and function are intrinsically linked to profound metabolic reprogramming.[1][2]

[3][4] Upon antigen stimulation, T-cells shift from a quiescent metabolic state to a highly active

one, characterized by increased glycolysis and glutaminolysis to support proliferation and

effector functions.[1] In nutrient-limited environments, such as the tumor microenvironment, the

availability of glucose can be restricted, impairing T-cell function. Recent studies have identified

inosine as an alternative carbon source that can fuel T-cell metabolism and enhance anti-tumor

immunity, particularly under glucose-deprived conditions.

Inosine is a purine nucleoside that can be salvaged by T-cells and metabolized via the purine

nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ribose-1-

phosphate can then enter central carbon metabolism, specifically the pentose phosphate

pathway (PPP) and glycolysis, to generate ATP and biosynthetic precursors.

This document provides a detailed experimental design and protocols for utilizing Inosine-2,8-
d2, a stable isotope-labeled inosine, as a tracer to investigate its metabolic fate within activated

T-cells. Stable isotope-resolved metabolomics (SIRM) is a powerful technique to dynamically

track the flow of atoms from a labeled substrate through metabolic pathways. By tracing the

deuterium atoms from Inosine-2,8-d2, researchers can elucidate the contribution of inosine to

various metabolic pathways in T-cells, providing valuable insights for immunometabolism

research and the development of novel immunotherapies.
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Experimental Design
Objective: To trace the metabolic fate of Inosine-2,8-d2 in activated human T-cells and quantify

its contribution to central carbon metabolism.

Hypothesis: Activated T-cells will uptake and metabolize Inosine-2,8-d2, incorporating the

deuterium-labeled ribose moiety into intermediates of the pentose phosphate pathway and

glycolysis.

Specific Aims:

To establish an in vitro T-cell activation and culture system for stable isotope tracing with

Inosine-2,8-d2.

To develop a robust LC-MS/MS method for the detection and quantification of deuterium-

labeled metabolites derived from Inosine-2,8-d2.

To quantify the isotopic enrichment of key metabolites in the pentose phosphate pathway

and glycolysis following Inosine-2,8-d2 administration.

To assess the impact of glucose availability on the metabolic flux of inosine into central

carbon metabolism.
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Caption: High-level overview of the experimental workflow.
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Caption: Metabolic fate of Inosine-2,8-d2 in T-cells.

Experimental Protocols
Protocol 1: Human T-Cell Isolation and Culture
This protocol describes the isolation of primary human T-cells from peripheral blood

mononuclear cells (PBMCs).

Materials:
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Ficoll-Paque PLUS

RosetteSep™ Human T Cell Enrichment Cocktail

RPMI 1640 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin

L-Glutamine

Phosphate-Buffered Saline (PBS)

Procedure:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully collect the PBMC layer at the plasma-Ficoll interface.

Wash the PBMCs three times with PBS.

Resuspend PBMCs in PBS with 2% FBS and add the RosetteSep™ cocktail.

Incubate for 20 minutes at room temperature.

Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.

Collect the enriched T-cell layer.

Wash the T-cells twice with PBS.

Resuspend T-cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1%

Penicillin-Streptomycin, and 2 mM L-Glutamine) and count the cells.
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Caption: Workflow for human T-cell isolation.
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Protocol 2: T-Cell Activation and Labeling with Inosine-
2,8-d2
This protocol details the activation of isolated T-cells and subsequent labeling with the stable

isotope tracer.

Materials:

Purified human T-cells

Complete RPMI 1640 medium

Human T-Activator CD3/CD28 Dynabeads™

Recombinant human IL-2

Inosine-2,8-d2 (stock solution in sterile water or DMSO)

Glucose-free RPMI 1640 medium

Procedure:

Plate purified T-cells at a density of 1 x 10^6 cells/mL in a tissue culture plate.

Add Human T-Activator CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.

Add recombinant human IL-2 to a final concentration of 30 U/mL.

Incubate for 48-72 hours to allow for T-cell activation and expansion.

After activation, wash the cells with PBS to remove the activation beads and old medium.

Resuspend the activated T-cells in either complete RPMI 1640 (glucose-replete) or glucose-

free RPMI 1640 (glucose-deprived).

Add Inosine-2,8-d2 to a final concentration of 100 µM (this concentration may need

optimization).
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Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to allow for tracer

incorporation.

Plate Purified T-Cells

Add anti-CD3/CD28 Beads & IL-2

Incubate (48-72h)

Wash Activated T-Cells

Resuspend in Experimental Media

Add Inosine-2,8-d2

Incubate for Time Course
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Caption: Workflow for T-cell activation and isotope labeling.

Protocol 3: Metabolite Extraction
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This protocol describes the quenching of metabolism and extraction of intracellular metabolites

for LC-MS analysis.

Materials:

Labeled T-cells

Cold PBS

80% Methanol (-80°C)

Cell scraper

Centrifuge

Procedure:

At each time point, quickly aspirate the culture medium.

Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.

Add 1 mL of ice-cold 80% methanol to the plate to quench metabolic activity and lyse the

cells.

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

Vortex the tubes vigorously for 1 minute.

Incubate at -80°C for at least 30 minutes to precipitate proteins.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant containing the metabolites to a new tube.

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

Store the dried extracts at -80°C until LC-MS analysis.
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Harvest Labeled T-Cells

Wash with Cold PBS

Add Cold 80% Methanol

Scrape and Vortex

Incubate at -80°C

Centrifuge (14,000g, 15min)

Collect Supernatant

Dry Metabolite Extract

Store at -80°C

Click to download full resolution via product page

Caption: Workflow for intracellular metabolite extraction.
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Protocol 4: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of deuterium-labeled metabolites.

Specific parameters will need to be optimized for the instrument used.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

Inject the samples onto an appropriate HPLC column for separation (e.g., a HILIC column for

polar metabolites).

Perform the chromatographic separation using a gradient of mobile phases.

Analyze the eluent by mass spectrometry in both positive and negative ion modes.

Acquire data in full scan mode to detect all ions and in targeted MS/MS mode to confirm the

identity of key metabolites.

Identify metabolites by matching their accurate mass and retention time to a library of

standards.

Determine the isotopic enrichment by analyzing the mass isotopologue distribution for each

metabolite of interest. The deuterium from Inosine-2,8-d2 will lead to an increase in the

mass of downstream metabolites.
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Caption: Data analysis pipeline for LC-MS metabolomics.

Data Presentation
The quantitative data from this study should be summarized in clear and structured tables to

facilitate comparison between different conditions.

Table 1: Expected Mass Shifts for Key Metabolites from Inosine-2,8-d2
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Metabolite Abbreviation
Unlabeled
Mass (m/z)

Labeled Mass
(m/z)

Pathway

Ribose-1-

phosphate
R1P 229.011 231.023

Pentose

Phosphate

Ribose-5-

phosphate
R5P 229.011 231.023

Pentose

Phosphate

Sedoheptulose-

7-phosphate
S7P 289.022 291.034

Pentose

Phosphate

Fructose-6-

phosphate
F6P 259.022 261.034 Glycolysis

Glucose-6-

phosphate
G6P 259.022 261.034 Glycolysis

3-

Phosphoglycerat

e

3-PG 185.001 187.013 Glycolysis

Lactate 89.024 91.036 Glycolysis

Note: The exact m/z will depend on the ionization mode and adducts.

Table 2: Isotopic Enrichment of Key Metabolites in Activated T-cells
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Metabolite Condition Time Point (hours)
% M+2 Enrichment
(Mean ± SD)

R5P Glucose Replete 0

1

4

8

24

Glucose Deprived 0

1

4

8

24

F6P Glucose Replete 0

1

4

8

24

Glucose Deprived 0

1

4

8

24

Lactate Glucose Replete 0

1

4
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8

24

Glucose Deprived 0

1

4

8

24

Table 3: Relative Abundance of Key Metabolites in Activated T-cells
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Metabolite Condition Time Point (hours)
Relative
Abundance (Mean
± SD)

R5P Glucose Replete 0

1

4

8

24

Glucose Deprived 0

1

4

8

24

F6P Glucose Replete 0

1

4

8

24

Glucose Deprived 0

1

4

8

24

Lactate Glucose Replete 0

1
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4

8

24

Glucose Deprived 0

1

4

8

24

Conclusion
The experimental design and protocols outlined in this document provide a comprehensive

framework for investigating the metabolic fate of Inosine-2,8-d2 in activated T-cells. By

employing stable isotope tracing and high-resolution mass spectrometry, researchers can gain

valuable insights into the role of inosine as an alternative fuel source for T-cell metabolism. This

knowledge can contribute to the development of innovative strategies to enhance T-cell

function in various therapeutic contexts, including cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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